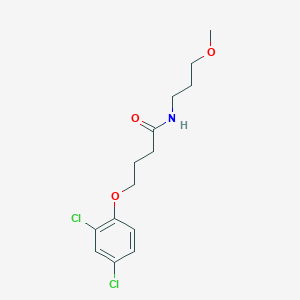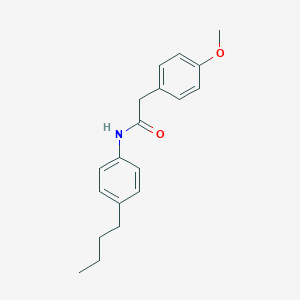![molecular formula C22H21NO B291785 N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BMK-1, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological functions.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a selective antagonist of TRPM8 ion channels, which means that it blocks the activity of these channels. TRPM8 channels are activated by cold temperatures and certain chemical compounds, such as menthol. When TRPM8 channels are activated, they allow the influx of calcium ions into cells, which triggers various physiological responses. By blocking TRPM8 channels, N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide inhibits these responses and allows researchers to study the role of TRPM8 channels in different physiological processes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of TRPM8 channels in bladder smooth muscle cells, which can help to reduce bladder overactivity. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to inhibit the proliferation of prostate cancer cells, which suggests that TRPM8 channels may play a role in the development of this type of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments is that it is a highly selective antagonist of TRPM8 channels, which means that it does not affect the activity of other ion channels. This makes it a useful tool for studying the specific role of TRPM8 channels in different physiological processes. However, one limitation of using N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide is that it is a relatively new compound, and its long-term effects on cells and tissues are not yet well understood.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide. One direction is to study the effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on other physiological processes, such as pain sensation and cold-induced vasodilation. Another direction is to investigate the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide, such as in the treatment of bladder overactivity and prostate cancer. Finally, further research is needed to understand the long-term effects of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide on cells and tissues, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-1,1'-biphenyl with 2-ethyl-6-methylphenylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been widely used in scientific research as a tool to study the physiological functions of TRPM8 ion channels. TRPM8 channels are involved in the regulation of various physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been used to study the role of TRPM8 channels in these processes, as well as in the regulation of other physiological functions, such as bladder function and cancer cell proliferation.
Propriétés
Formule moléculaire |
C22H21NO |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-3-17-11-7-8-16(2)21(17)23-22(24)20-14-12-19(13-15-20)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,23,24) |
Clé InChI |
GLXQXFBPRXNOIJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





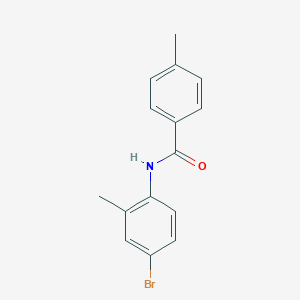
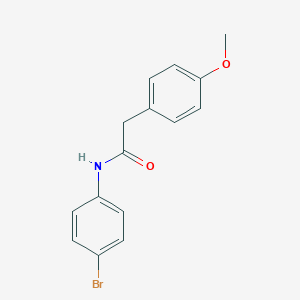

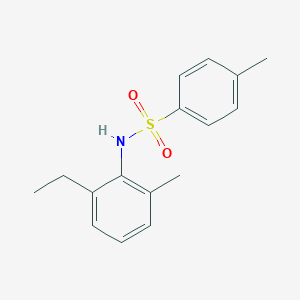
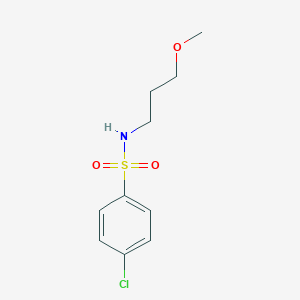
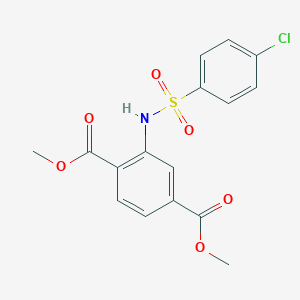
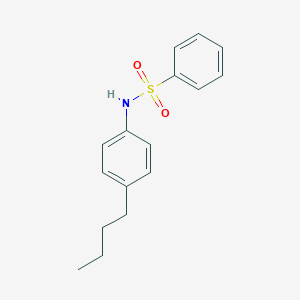
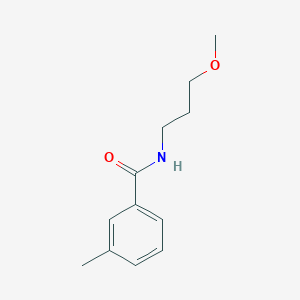
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
